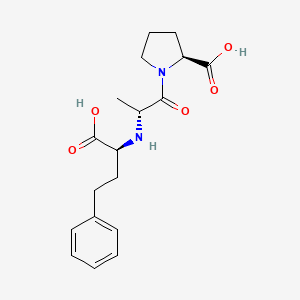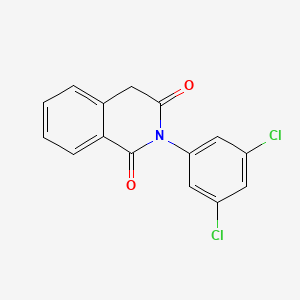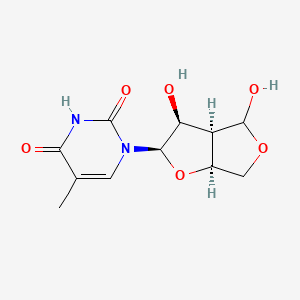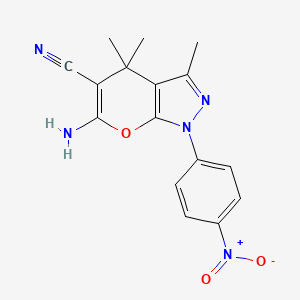
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile can be achieved through a multi-component reaction (MCR) involving aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure. Another approach involves the use of CoCeO2 nanoparticles as an efficient, reusable, and heterogeneous catalyst in aqueous medium . This method offers high yields, short reaction times, and the use of non-toxic materials .
Industrial Production Methods
Industrial production methods for this compound typically involve green chemistry principles, such as the use of water as a solvent and the avoidance of hazardous organic solvents or catalysts . The use of sodium ascorbate as a catalyst in a mixture of ethanol-water has also been reported .
化学反应分析
Types of Reactions
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Substitution reactions can occur at various positions on the pyranopyrazole ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts such as CoCeO2 nanoparticles and sodium ascorbate . Reaction conditions typically involve aqueous media or ethanol-water mixtures to ensure environmentally friendly processes .
Major Products
The major products formed from these reactions include various substituted pyranopyrazole derivatives, which exhibit a range of biological activities .
科学研究应用
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile has numerous scientific research applications, including:
作用机制
The mechanism of action of 6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions. For example, its antimicrobial activity is likely due to its interaction with bacterial cell membranes, leading to cell lysis .
相似化合物的比较
Similar Compounds
6-Amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano(2,3-c)pyrazole-5-carbonitriles: These compounds share a similar pyranopyrazole core structure and exhibit comparable biological activities.
6-Amino-1,4-dihydropyrano(2,3-c)-pyrazole-5-carbonitrile derivatives: These derivatives are synthesized using similar methods and catalysts, such as CoCeO2 nanoparticles.
Uniqueness
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
属性
CAS 编号 |
76973-33-6 |
|---|---|
分子式 |
C16H15N5O3 |
分子量 |
325.32 g/mol |
IUPAC 名称 |
6-amino-3,4,4-trimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H15N5O3/c1-9-13-15(24-14(18)12(8-17)16(13,2)3)20(19-9)10-4-6-11(7-5-10)21(22)23/h4-7H,18H2,1-3H3 |
InChI 键 |
RMEPMOIEPBKECI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)(C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


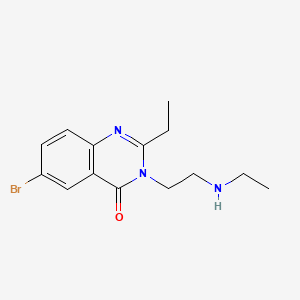
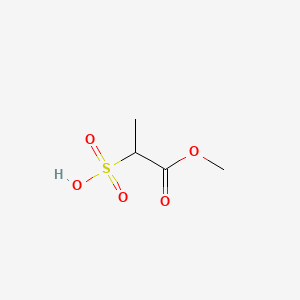
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)

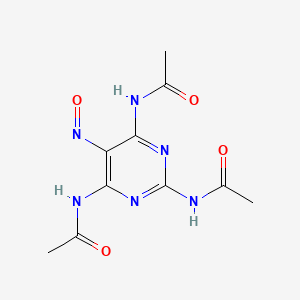
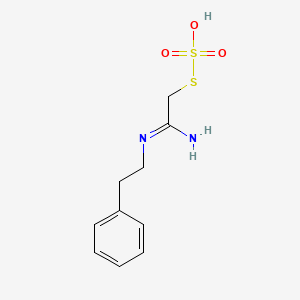
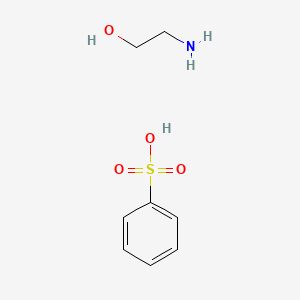
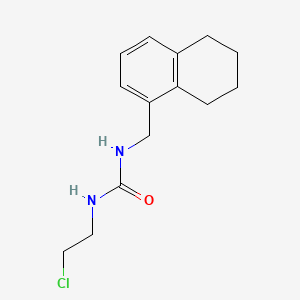
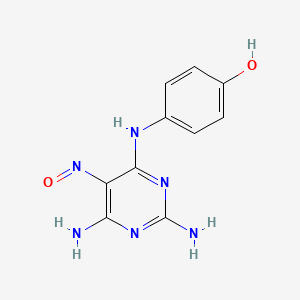
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
